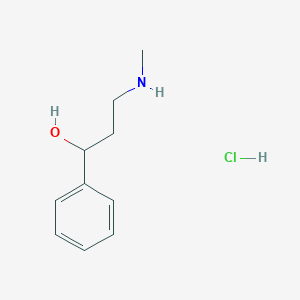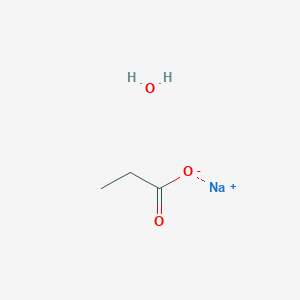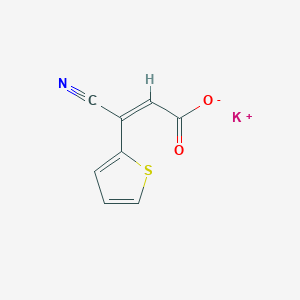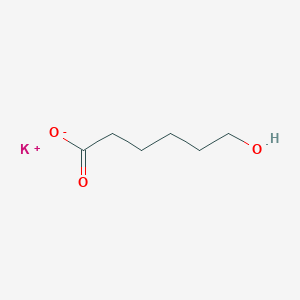
3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methylamino)-1-phenylpropan-1-ol hydrochloride, also known as Methamphetamine hydrochloride, is a synthetic drug that belongs to the amphetamine class of drugs. It is a central nervous system stimulant that has been used for various purposes, including recreational use, weight loss, and treatment of attention deficit hyperactivity disorder (ADHD).
科学的研究の応用
Solubility and Interfacial Tension Analysis
3-(Methylamino)-1-phenylpropan-1-ol hydrochloride's solubility, metastable zone width, and induction period in ethanol were determined, providing valuable information about its physical properties. The measured induction period data facilitated the estimation of interfacial tension values, which are essential in evaluating nucleation parameters such as the radius of critical nuclei and critical free energy barriers (Zhu et al., 2011).
Chemoselective Reactions and Synthesis
The compound has been used in chemoselective reactions with dihaloalkanes and aldehydes to obtain hexahydro-4-pyrimidinones or oxazolidines. This indicates its potential in synthesizing specific organic structures and provides insights into its reactivity with different nucleophilic centers (Hajji et al., 2002).
Formation of Diastereoisomerically Pure Compounds
It has been used in the formation of diastereoisomerically pure oxazaphospholes, with the configuration at the P-atom controlled by the Ph-substituted C(1) of the compound. This process has implications for synthesizing chiral compounds and could have applications in various fields, including pharmaceuticals (Rippert et al., 2000).
Ligand Behavior and Biological Activity
The compound has been studied as a ligand, showing that its conformers influence the state of Pd(II)-Cl−-HA-H2O systems in solutions and their biological activity. This research provides insights into the structural properties and potential applications of this compound in creating complexes with biological activity (Efimenko et al., 2009).
作用機序
- Excitotoxicity : N-methyl-1,3-diaminopropane can act as an excitotoxin by affecting glutamate receptors, including NMDA, calcium-dependent AMPA, and kainate receptors .
- Protein Misincorporation and Misfolding : BMAA (a related compound) has been associated with protein misincorporation and misfolding, potentially leading to neurodegenerative processes .
- Iron Overload Hypothesis : Recent research suggests that BMAA may cause neurotoxicity through iron overload. Iron accumulation can lead to oxidative stress and neuronal damage .
- TDP-43 Translocation and Accumulation : BMAA has been implicated in TAR DNA-binding protein 43 (TDP-43) pathology, which is observed in neurodegenerative diseases .
- Distribution : It can cross the blood-brain barrier and accumulate in proteins, acting as a reservoir for slow release over time .
Mode of Action
Biochemical Pathways
Pharmacokinetics
Action Environment
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride involves the reaction of benzaldehyde with methylamine to form 3-phenylpropanaldehyde. This intermediate is then reduced to 3-phenylpropanol using sodium borohydride. The resulting alcohol is then methylated using methyl iodide to form 3-(Methylamino)-1-phenylpropan-1-ol. Finally, the hydrochloride salt is formed by reacting the amine with hydrochloric acid.", "Starting Materials": [ "Benzaldehyde", "Methylamine", "Sodium borohydride", "Methyl iodide", "Hydrochloric acid" ], "Reaction": [ "Step 1: Benzaldehyde is reacted with methylamine in the presence of a catalyst (such as acetic acid) to form 3-phenylpropanaldehyde.", "Step 2: The resulting aldehyde is reduced using sodium borohydride in a solvent such as ethanol to form 3-phenylpropanol.", "Step 3: The alcohol is then methylated using methyl iodide in the presence of a base (such as potassium carbonate) to form 3-(Methylamino)-1-phenylpropan-1-ol.", "Step 4: Finally, the amine is reacted with hydrochloric acid to form the hydrochloride salt of the compound." ] } | |
CAS番号 |
137999-85-0 |
分子式 |
C10H16ClNO |
分子量 |
201.69 g/mol |
IUPAC名 |
(1R)-3-(methylamino)-1-phenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-11-8-7-10(12)9-5-3-2-4-6-9;/h2-6,10-12H,7-8H2,1H3;1H/t10-;/m1./s1 |
InChIキー |
CEOSYRDTCHRIAY-HNCPQSOCSA-N |
異性体SMILES |
CNCC[C@H](C1=CC=CC=C1)O.Cl |
SMILES |
CNCCC(C1=CC=CC=C1)O.Cl |
正規SMILES |
CNCCC(C1=CC=CC=C1)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B152768.png)






![Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate](/img/structure/B152783.png)
